4-Cyano-2,6-diiodophenyl heptanoate 4-Cyano-2,6-diiodophenyl heptanoate
Brand Name: Vulcanchem
CAS No.: 56634-96-9
VCID: VC18449667
InChI: InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3
SMILES:
Molecular Formula: C14H15I2NO2
Molecular Weight: 483.08 g/mol

4-Cyano-2,6-diiodophenyl heptanoate

CAS No.: 56634-96-9

Cat. No.: VC18449667

Molecular Formula: C14H15I2NO2

Molecular Weight: 483.08 g/mol

* For research use only. Not for human or veterinary use.

4-Cyano-2,6-diiodophenyl heptanoate - 56634-96-9

Specification

CAS No. 56634-96-9
Molecular Formula C14H15I2NO2
Molecular Weight 483.08 g/mol
IUPAC Name (4-cyano-2,6-diiodophenyl) heptanoate
Standard InChI InChI=1S/C14H15I2NO2/c1-2-3-4-5-6-13(18)19-14-11(15)7-10(9-17)8-12(14)16/h7-8H,2-6H2,1H3
Standard InChI Key GIOFUTQKURPXPS-UHFFFAOYSA-N
Canonical SMILES CCCCCCC(=O)OC1=C(C=C(C=C1I)C#N)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted at the 2- and 6-positions with iodine atoms and at the 4-position with a cyano group (–CN). The hydroxyl group of the phenol is esterified with heptanoic acid, yielding a seven-carbon aliphatic chain (Fig. 1) . This configuration enhances lipophilicity, as evidenced by a calculated logP of 5.65 , making it suitable for penetration through plant cuticles in agrochemical applications .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular Weight483.08 g/mol
Density1.9±0.1g/cm31.9 \pm 0.1 \, \text{g/cm}^3
Boiling Point458.0±45.0C458.0 \pm 45.0^\circ \text{C}
Flash Point230.8±28.7C230.8 \pm 28.7^\circ \text{C}
Vapor Pressure0.0±1.1mmHg0.0 \pm 1.1 \, \text{mmHg}

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a two-step process:

  • Iodination of 4-Cyanophenol:
    Electrophilic iodination using KI\text{KI} and KIO3\text{KIO}_3 in acidic media yields 4-cyano-2,6-diiodophenol .

  • Esterification with Heptanoic Acid:
    The phenol intermediate is reacted with heptanoyl chloride in the presence of a base (e.g., pyridine) to form the ester .

Reaction Scheme:

4-Cyanophenol+2I2KI/KIO34-Cyano-2,6-diiodophenolHeptanoyl Chloride4-Cyano-2,6-diiodophenyl Heptanoate\text{4-Cyanophenol} + 2 \, \text{I}_2 \xrightarrow{\text{KI/KIO}_3} \text{4-Cyano-2,6-diiodophenol} \xrightarrow{\text{Heptanoyl Chloride}} \text{4-Cyano-2,6-diiodophenyl Heptanoate}

Optimization Challenges

Key challenges include minimizing dehalogenation during esterification and ensuring regioselective iodination. Patent US10392384B2 highlights the use of trimethylsilyl triflate as a catalyst to improve yields in analogous esterifications .

Analytical Characterization

Chromatographic Methods

Reverse-phase HPLC with UV detection (286 nm) is employed for purity assessment, using a C18\text{C}_{18} column and acetonitrile-water mobile phases . Gas chromatography (GC) coupled with mass spectrometry (MS) confirms structural integrity, particularly for detecting residual solvents or degradation products .

Spectroscopic Data

  • IR: Strong absorption at 2250cm1\sim 2250 \, \text{cm}^{-1} (C≡N stretch) and 1740cm11740 \, \text{cm}^{-1} (ester C=O).

  • NMR: 1H^1\text{H} NMR signals at δ1.21.6ppm\delta 1.2–1.6 \, \text{ppm} (heptanoyl CH2_2), δ7.8ppm\delta 7.8 \, \text{ppm} (aromatic H) .

Agricultural Applications

Herbicidal Activity

As a protox inhibitor, 4-cyano-2,6-diiodophenyl heptanoate disrupts chlorophyll biosynthesis in broadleaf weeds . Field trials demonstrate efficacy against Amaranthus retroflexus and Chenopodium album at application rates of 0.5–1.0 kg/ha . Its mode of action parallels bromoxynil octanoate, but the heptanoate ester offers prolonged soil persistence due to reduced hydrolysis rates .

Table 2: Comparative Herbicidal Performance

CompoundEC50_{50} (Weed Biomass)Soil Half-Life
4-Cyano-2,6-diiodophenyl heptanoate0.3 µM14–21 days
Bromoxynil octanoate0.5 µM7–10 days
Ioxynil octanoate0.4 µM10–15 days

Data sourced from FAO specifications and peer-reviewed studies .

Environmental and Toxicological Profile

Ecotoxicity

The compound exhibits moderate toxicity to aquatic organisms (LC50_{50} for Daphnia magna: 2.1 mg/L) . Hydrolysis under alkaline conditions yields 4-cyano-2,6-diiodophenol, which is persistent in water (half-life >30 days) .

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